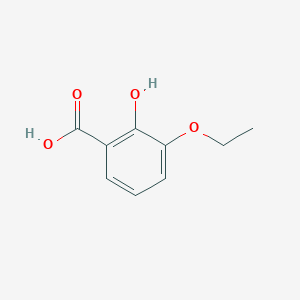

3-Ethoxy-2-hydroxybenzoic acid

Descripción

Contextualization within Aromatic Carboxylic Acid Derivatives Research

Aromatic carboxylic acids are a fundamental class of organic compounds characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. 3-Ethoxy-2-hydroxybenzoic acid is a derivative of the simplest member of this family, benzoic acid. The study of such derivatives is a significant area of organic chemistry, as the addition of various substituents to the benzene (B151609) ring can profoundly alter the molecule's physical, chemical, and biological properties.

Research into substituted benzoic acids explores how the nature and position of these substituents influence properties like acidity, reactivity, and intermolecular interactions. mdpi.com The presence of both an electron-donating ethoxy group (-OCH2CH3) and a hydroxyl group (-OH) on the benzoic acid framework makes this compound a subject of interest for understanding these structure-property relationships. ontosight.ai Its structure is a platform for creating more complex molecules, as the functional groups can undergo various chemical transformations. rasayanjournal.co.in

Historical Perspective and Scholarly Interest

While a detailed historical account of the initial synthesis of this compound is not extensively documented in readily available literature, its contemporary scholarly interest is evident from its use as a chemical intermediate in synthetic chemistry. The compound is not typically studied for its own sake but rather as a valuable building block for constructing more complex molecular architectures.

A notable application demonstrating its scholarly utility is in the synthesis of Schiff bases. For instance, it can be derived from its corresponding aldehyde, 3-ethoxy-2-hydroxybenzaldehyde (also known as 3-ethoxysalicylaldehyde), which is used to prepare Schiff base ligands. nih.govresearchgate.net These ligands, in turn, are used to form metal complexes, which are a significant focus of research in coordination chemistry. researchgate.net Furthermore, derivatives of this compound have been used as starting materials in the synthesis of novel N-(benzyl carbamoyl (B1232498) or carbamothioyl)-2-hydroxy substituted benzamides and 2-benzyl amino-substituted benzoxazines, highlighting its role in creating diverse heterocyclic compounds. nih.gov

Positioning within the Broader Field of Substituted Benzoic Acids

Within the vast family of substituted benzoic acids, this compound is defined by the specific ortho and meta arrangement of its hydroxyl and ethoxy groups relative to the carboxylic acid. This precise substitution pattern distinguishes it from its isomers, such as 3-ethoxy-4-hydroxybenzoic acid ontosight.ainih.gov and 4-ethoxy-2-hydroxybenzoic acid, chem960.com each of which possesses different properties due to the varied electronic and steric effects of the substituent placement.

For example, the intramolecular hydrogen bonding potential between the ortho-hydroxyl group and the carboxylic acid group in this compound is a key structural feature that differentiates it from its isomers where this specific interaction is not possible. This structural nuance can influence its acidity, crystal packing, and reactivity. The study of such isomers is crucial for developing a comprehensive understanding of how substituent positioning on an aromatic ring governs molecular behavior. mdpi.com The compound serves as a specific example within the broader research effort to synthesize and characterize the full range of substituted hydroxybenzoic acids and their derivatives. researchgate.netcdnsciencepub.com

Data Tables

Chemical and Physical Properties

The following tables summarize the key identifiers and properties of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₄ glpbio.commyskinrecipes.com |

| Molecular Weight | 182.17 g/mol |

| CAS Number | 67127-72-4 glpbio.comsigmaaldrich.com |

Table 2: Physical Properties

| Property | Value |

|---|---|

| Melting Point | Data not available in reviewed literature |

| Boiling Point | Data not available in reviewed literature |

| Solubility | Data not available in reviewed literature |

Table 3: Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H NMR | Specific data not available in reviewed literature. |

| ¹³C NMR | Specific data not available in reviewed literature. |

| IR Spectroscopy | Specific data not available in reviewed literature. |

Compound Names Mentioned

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 2-benzyl amino-substituted benzoxazines |

| 3-ethoxy-2-hydroxybenzaldehyde |

| This compound |

| 3-ethoxy-4-hydroxybenzoic acid |

| 3-ethoxysalicylaldehyde |

| 4-ethoxy-2-hydroxybenzoic acid |

| Benzoic acid |

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethoxy-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYUNJWBVAXPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxy 2 Hydroxybenzoic Acid

Established Chemical Synthesis Pathways

Traditional methods for synthesizing 3-Ethoxy-2-hydroxybenzoic acid rely on well-documented organic reactions, including multi-step sequences, derivatization from closely related precursors, and specific carboxylation or etherification reactions.

The construction of this compound can be accomplished through sequential functionalization of aromatic precursors. A logical, though potentially lengthy, approach involves the careful introduction of the carboxyl, hydroxyl, and ethoxy groups onto a benzene (B151609) ring. One conceptual pathway could begin with the nitration of a suitable benzoic acid derivative, followed by etherification and subsequent reduction of the nitro group to an amine, which is then converted to a hydroxyl group via diazotization. Each step requires careful control of reaction conditions to ensure correct regiochemistry and to avoid unwanted side products.

A more direct and common strategy involves the chemical modification of precursors that already contain one or more of the required functional groups.

From 2,3-Dihydroxybenzoic Acid: A primary precursor for this synthesis is 2,3-dihydroxybenzoic acid. rrml.rowikipedia.orgnih.gov This compound, which contains the necessary hydroxyl and carboxyl groups in the correct ortho arrangement, can be selectively etherified. The synthesis typically involves protecting the carboxylic acid group, often by converting it to an ester (e.g., methyl ester), to prevent it from reacting with the ethylating agent. The subsequent selective etherification of the hydroxyl group at the 3-position with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base, followed by hydrolysis of the ester, yields the final product. The synthesis of related catechol ligands often begins by converting 2,3-dihydroxybenzoic acid into its acid chloride, followed by esterification. beilstein-journals.org

From 3-Hydroxybenzoic Acid: An alternative route starts with 3-hydroxybenzoic acid. This precursor can be subjected to esterification, followed by etherification of the hydroxyl group to introduce the ethoxy moiety. The final step involves the hydrolysis of the methyl ester to yield the 3-alkoxy benzoic acid. rasayanjournal.co.in

The table below outlines a typical etherification process starting from a hydroxylated precursor.

Table 1: Example of Etherification from a Hydroxylated Benzoic Acid Precursor

| Step | Reactants | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Esterification | 3-Hydroxybenzoic acid | Methanol (B129727), Conc. H₂SO₄, 8 hrs | 3-Hydroxy methyl benzoate (B1203000) | rasayanjournal.co.in |

| Etherification | 3-Hydroxy methyl benzoate | Alkyl halide, K₂CO₃, Acetone (B3395972), Reflux, 6-8 hrs | 3-Alkoxy methyl benzoate | rasayanjournal.co.in |

| Hydrolysis | 3-Alkoxy methyl benzoate | 10% Aqueous KOH in Methanol, then dilute HCl | 3-Alkoxy benzoic acid | rasayanjournal.co.in |

Carboxylation of 2-Ethoxyphenol (Guethol): One of the most direct methods is the carboxylation of 2-ethoxyphenol, also known as guethol. This reaction is a variation of the Kolbe-Schmitt reaction, a well-established industrial process for synthesizing aromatic hydroxy acids. wikipedia.orggoogle.com In this reaction, the phenoxide of guethol is treated with carbon dioxide under pressure and elevated temperature. google.com The carboxylation occurs preferentially at the position ortho to the hydroxyl group, yielding this compound. google.comfuture4200.com

The Kolbe-Schmitt Reaction: The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide to carbon dioxide. wikipedia.org The process generally requires high pressure (20–100 atm) and temperature (125–280°C). wikipedia.orgd-nb.info The choice of alkali metal cation can influence the regioselectivity of the carboxylation. Sodium phenoxide tends to yield the ortho-isomer (salicylic acid), while potassium phenoxide favors the formation of the para-isomer (4-hydroxybenzoic acid). wikipedia.org This selectivity is crucial when applying the reaction to substituted phenols like guethol to obtain the desired 2-hydroxy isomer. future4200.com The reaction must be carried out with dry phenoxides, as the presence of water inhibits the carboxylation. d-nb.infomdpi.com

Table 2: General Conditions for the Kolbe-Schmitt Reaction

| Precursor | Cation | Temperature | Pressure | Primary Product | Reference |

|---|---|---|---|---|---|

| Phenol (B47542) | Sodium | 125 °C | 100 atm | Salicylic (B10762653) acid (ortho-isomer) | wikipedia.org |

| Phenol | Potassium | >150 °C | High | 4-Hydroxybenzoic acid (para-isomer) | wikipedia.org |

Emerging Synthetic Approaches

Research into the synthesis of benzoic acid derivatives is evolving, with a focus on novel reaction mechanisms and improved environmental sustainability.

Emerging synthetic strategies include the use of photochemical reactions to construct the aromatic ring system. One such method reports the transformation of substituted bicyclo[3.1.0]hex-3-en-2-ones into derivatives of 3-hydroxybenzoic acid through a photochemical rearrangement process. cdnsciencepub.com In a typical procedure, the bicyclic precursor is irradiated with 300 nm lamps in a solvent like acetone for an extended period (e.g., 48 hours), leading to the formation of the substituted benzoic acid. cdnsciencepub.com While this specific method has not been explicitly documented for this compound, it represents a novel approach for accessing substituted benzoic acid cores that deviates from traditional electrophilic aromatic substitution pathways. cdnsciencepub.com Other photochemical methods have been explored for the decarboxylative hydroxylation of benzoic acids to phenols, demonstrating the utility of light-induced reactions in modifying carboxylic acids. d-nb.info

Modern synthetic chemistry emphasizes the development of "green" methodologies that are safer and more environmentally friendly. These considerations include the use of non-toxic solvents, renewable feedstocks, and catalytic processes that improve atom economy.

Biocatalysis and Renewable Feedstocks: There is growing interest in using microbial hosts and enzymatic cascades to synthesize aromatic acids from renewable resources like glucose. researchgate.netnih.gov For instance, an enzymatic Kolbe-Schmitt reaction has been developed to carboxylate phenolic substrates using bicarbonate/CO2, offering a green alternative to high-pressure chemical methods. nih.gov Although demonstrated for other isomers, this biocatalytic approach holds potential for the synthesis of this compound.

Green Solvents and Catalysts: Research has explored the use of environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG-600), for the synthesis of benzoic acid derivatives. researchgate.net Water has also been successfully employed as a solvent for certain C-H functionalization reactions of benzoic acids. acs.org The development of efficient catalysts, such as heteropoly acids, can enable one-pot reactions under mild conditions, using atom-efficient oxidants like hydrogen peroxide, which aligns with the principles of green chemistry. rsc.org Furthermore, palladium-catalyzed C-H carboxylation directed by a silanol (B1196071) group presents a highly efficient and selective method for creating salicylic acids from phenols under milder conditions than the classical Kolbe-Schmitt reaction. nih.gov

Biosynthetic Exploration

The de novo biosynthesis of this compound is not a naturally occurring pathway in microorganisms. However, by leveraging the principles of synthetic biology and metabolic engineering, it is possible to design and implement artificial pathways in microbial hosts like Escherichia coli. This approach typically involves the creation of a suitable precursor molecule, followed by one or more enzymatic modifications to achieve the final product.

Engineered Escherichia coli has emerged as a versatile platform for the production of various aromatic compounds, including hydroxybenzoic acids. nih.govasm.org The general strategy involves redirecting the flow of central carbon metabolism towards the shikimate pathway to increase the availability of the key precursor, chorismate. rsc.org From chorismate, specific enzymatic routes can be introduced to synthesize a variety of hydroxybenzoic acids.

A plausible biosynthetic route to this compound in E. coli would be a two-stage process: first, the synthesis of a dihydroxylated benzoic acid precursor, followed by a specific ethoxylation step. A suitable precursor is 2,3-dihydroxybenzoic acid (2,3-DHBA). The biosynthesis of 2,3-DHBA from chorismate is a well-characterized pathway in E. coli, utilized for the production of the siderophore enterobactin. nih.govresearchgate.netnih.gov This pathway involves the action of three enzymes encoded by the entA, entB, and entC genes:

Isochorismate synthase (EntC): Converts chorismate to isochorismate. researchgate.netresearchgate.net

Isochorismatase (EntB): Converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate. researchgate.netresearchgate.net

2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA): Oxidizes 2,3-dihydro-2,3-dihydroxybenzoate to produce 2,3-dihydroxybenzoic acid. researchgate.netresearchgate.net

To achieve the production of this compound, this established pathway for 2,3-DHBA would need to be coupled with a subsequent enzymatic ethoxylation step. This would involve the introduction of a suitable enzyme capable of specifically adding an ethyl group to the hydroxyl at the C3 position of 2,3-DHBA.

Enhancing the precursor supply: Overexpression of key enzymes in the shikimate pathway to increase the intracellular concentration of chorismate.

Introducing the precursor pathway: Expression of the entA, entB, and entC genes to convert chorismate into 2,3-dihydroxybenzoic acid.

Introducing the ethoxylation step: Expression of a promiscuous O-methyltransferase capable of utilizing S-adenosyl-L-ethionine (SAE) as an ethyl group donor.

Engineering cofactor supply: Potentially engineering the host to efficiently synthesize S-adenosyl-L-ethionine from L-ethionine.

Table 1: Examples of Engineered E. coli for Hydroxybenzoic Acid Production

| Product | Key Genes Introduced | Precursor | Titer Achieved | Reference |

|---|---|---|---|---|

| 2-Hydroxybenzoic acid (2-HBA) | entC, pchB | Chorismate | 227.2 mg/L (in conjugate form) | rsc.org |

| 4-Hydroxybenzoic acid (4-HBA) | ubiC | Chorismate | 723.5 mg/L | asm.org |

| 3,4-Dihydroxybenzoic acid (DHB) | ubiC, pobA | Chorismate | 942.0 mg/L | asm.org |

| 2,3-Dihydroxybenzoic acid (2,3-DHBA) | entC, entB, entA | Chorismate | - | nih.govresearchgate.net |

This table presents data for related hydroxybenzoic acids to illustrate the potential of engineered E. coli. The titer for 2,3-DHBA is not specified in the cited literature in the context of standalone production for downstream modification.

Enzymatic synthesis offers a powerful alternative to whole-cell biosynthesis, allowing for reactions to be carried out in vitro with isolated enzymes. This approach can offer high specificity and avoid the complexities of cellular metabolism. For the synthesis of this compound, the key reaction is the selective ethoxylation of a suitable precursor, such as 2,3-dihydroxybenzoic acid.

While enzymes that naturally perform ethoxylation are not common, the field of biocatalysis has demonstrated that some enzymes exhibit promiscuity, meaning they can accept non-native substrates or cofactors. S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) are a class of enzymes that catalyze the transfer of a methyl group from SAM to a hydroxyl group on a substrate. nih.gov Some OMTs have been shown to accept S-adenosyl-L-ethionine (SAE), the ethyl analogue of SAM, to catalyze O-ethylation instead of O-methylation. rsc.org

Catechol-O-methyltransferases (COMTs) are a subclass of OMTs that specifically act on catechol moieties (compounds with two adjacent hydroxyl groups on an aromatic ring). plos.orgebi.ac.uk Given that 2,3-dihydroxybenzoic acid contains a catechol group, a promiscuous COMT could potentially be used for its selective ethoxylation. The reaction would proceed as follows:

2,3-dihydroxybenzoic acid + S-adenosyl-L-ethionine this compound + S-adenosyl-L-homocysteine

The success of this enzymatic approach would depend on several factors:

Enzyme Selection: Identifying or engineering a COMT with high activity and regioselectivity for the C3 hydroxyl group of 2,3-DHBA, while also efficiently utilizing SAE as a cofactor.

Cofactor Regeneration: The reaction produces S-adenosyl-L-homocysteine (SAH), which can be a potent inhibitor of OMTs. An in vitro system would ideally include a cofactor regeneration system to convert SAH back to SAE, driving the reaction forward and reducing the cost of the cofactor.

Reaction Conditions: Optimization of pH, temperature, and substrate/enzyme concentrations to maximize the yield and purity of the desired product.

Table 2: Properties of a Potential Biocatalyst for Ethoxylation

| Enzyme Class | Substrate | Potential Precursor | Cofactor | Potential Product | Key Considerations |

|---|---|---|---|---|---|

| Catechol-O-methyltransferase (COMT) | Catechol-containing compounds | 2,3-Dihydroxybenzoic acid | S-adenosyl-L-ethionine (SAE) | This compound | Enzyme promiscuity for SAE, regioselectivity, and SAH inhibition. |

Spectroscopic and Structural Elucidation of 3 Ethoxy 2 Hydroxybenzoic Acid

Advanced Spectroscopic Characterization

The elucidation of 3-Ethoxy-2-hydroxybenzoic acid relies on piecing together data from various spectroscopic methods. Each technique probes different aspects of the molecule's structure, and their combined interpretation provides a definitive structural assignment.

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By observing the magnetic behavior of atomic nuclei, specifically ¹H (protons) and ¹³C, it provides information about the chemical environment, connectivity, and spatial relationships of atoms.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The ethoxy group should present as a characteristic ethyl pattern: a triplet for the terminal methyl (–CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (–OCH₂–) protons coupled to the methyl protons. The three protons on the aromatic ring are chemically distinct and are expected to appear as multiplets in the aromatic region of the spectrum. Furthermore, two singlets, often broad, are anticipated at lower field strengths corresponding to the acidic protons of the hydroxyl (–OH) and carboxylic acid (–COOH) groups. The exact chemical shifts can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~11.0 - 13.0 | Broad Singlet | COOH |

| ~9.0 - 10.0 | Broad Singlet | Ar-OH |

| ~7.6 | Doublet of doublets | H-6 |

| ~7.2 | Doublet of doublets | H-4 |

| ~6.9 | Triplet | H-5 |

| ~4.1 | Quartet | -OCH₂CH₃ |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in unique electronic environments. The carbonyl carbon of the carboxylic acid typically appears at the lowest field (~170 ppm). The six aromatic carbons will produce signals in the ~110-160 ppm range, with their specific shifts influenced by the attached functional groups (hydroxyl, ethoxy, and carboxyl). The two carbons of the ethoxy group will appear at the highest field, with the methylene carbon (–OCH₂–) being further downfield than the methyl carbon (–CH₃). azooptics.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~171 | C=O (Carboxylic Acid) |

| ~158 | C-2 (Aromatic) |

| ~148 | C-3 (Aromatic) |

| ~128 | C-6 (Aromatic) |

| ~122 | C-1 (Aromatic) |

| ~120 | C-4 (Aromatic) |

| ~118 | C-5 (Aromatic) |

| ~65 | -OCH₂CH₃ |

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethoxy group, confirming their connectivity. It would also show correlations between adjacent aromatic protons (H-4 with H-5, and H-5 with H-6), helping to trace the connectivity around the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly bonded to. An HSQC spectrum would definitively link the ¹H NMR signals in Table 1 to their corresponding ¹³C NMR signals in Table 2, for instance, connecting the methylene proton quartet at ~4.1 ppm to the carbon signal at ~65 ppm.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of the carboxylic acid, which is superimposed on the C-H stretching vibrations. The phenolic O-H stretch typically appears as a sharper band around 3200-3400 cm⁻¹. The C=O stretch of the carboxylic acid will result in a strong, sharp absorption band around 1680-1710 cm⁻¹. Additionally, C-O stretching vibrations for the ether and acid functionalities are expected in the 1200-1300 cm⁻¹ region, and aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3400 | O-H Stretch | Phenolic -OH |

| 2500 - 3300 | O-H Stretch (very broad) | Carboxylic Acid -OH |

| 2900 - 3000 | C-H Stretch | Aromatic & Alkyl C-H |

| 1680 - 1710 | C=O Stretch | Carboxylic Acid C=O |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light primarily corresponds to π→π* transitions within the benzene ring. The presence of substituents like hydroxyl, ethoxy, and carboxyl groups, which act as auxochromes, modifies the absorption maxima (λmax) and their intensities compared to unsubstituted benzene. The spectrum is expected to show strong absorption bands characteristic of a substituted benzene system.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Protic Solvent

| λmax (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~210 | π→π* | Benzene Ring |

| ~245 | π→π* | Benzene Ring |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information helps in determining the elemental composition of a sample or molecule and in elucidating its chemical structure.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for producing ions from macromolecules or complex organic molecules with minimal fragmentation. In the analysis of compounds similar to this compound, ESI-MS is often coupled with liquid chromatography (LC-ESI-MS/MS) to separate complex mixtures before detection. vu.edu.aunih.gov For hydroxybenzoic acid derivatives, ESI is typically performed in negative ion mode, where the molecule is deprotonated to form [M-H]⁻ ions. vu.edu.aucopernicus.org The fragmentation of these ions in the mass spectrometer provides valuable structural information. For instance, in the analysis of monohydroxybenzoic acids, a characteristic multiple reaction monitoring (MRM) transition of m/z 137 → 93 is often used for detection. vu.edu.au

Table 1: ESI-MS Parameters for Analysis of Related Hydroxybenzoic Acids

| Parameter | Value/Setting | Source |

|---|---|---|

| Ionization Mode | Negative ([M-H]⁻) | vu.edu.aucopernicus.org |

| MS Level | MS2 (Tandem MS) | nih.gov |

| Precursor Ion (m/z) for Hydroxybenzoic Acids | 137 | vu.edu.au |

| Characteristic Fragment Ion (m/z) | 93 | vu.edu.au |

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is widely used for the identification and quantification of phenolic acids, including hydroxybenzoic acid derivatives, in various matrices. nih.govchromatographyonline.comnih.govmdpi.com The separation is typically achieved on a C18 or a biphenyl (B1667301) stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often acidified with formic or acetic acid to improve peak shape and ionization efficiency. vu.edu.aunih.gov The mass spectrometer, often a triple quadrupole or a high-resolution time-of-flight (TOF) instrument, provides sensitive and selective detection. nih.govnih.gov

Table 2: Typical LC-MS Parameters for Phenolic Acid Analysis

| Parameter | Description | Source |

|---|---|---|

| Liquid Chromatography | ||

| Column | C18 or Biphenyl | vu.edu.aunih.gov |

| Mobile Phase | Water/Methanol or Water/Acetonitrile with Formic/Acetic Acid | vu.edu.aunih.gov |

| Elution | Gradient | chromatographyonline.com |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI) | chromatographyonline.comnih.gov |

| Ionization Mode | Typically Negative | copernicus.org |

Gas chromatography-mass spectrometry (GC-MS) is another key analytical technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase their volatility. The mass spectra of related compounds like ethyl salicylate (B1505791) (ethyl 2-hydroxybenzoate) show characteristic fragmentation patterns that can be used for identification. nist.gov The mass spectrum of ethyl salicylate, for example, is well-documented in spectral libraries. nist.gov Studies on the metabolism of related compounds, such as ethyl vanillin, have utilized GC-MS to identify urinary metabolites like 3-ethoxy-4-hydroxybenzoic acid. nih.gov

Table 3: GC-MS Data for a Related Compound: 3-Ethoxy-4-hydroxybenzoic acid

| Parameter | Information | Source |

|---|---|---|

| Compound | 3-Ethoxy-4-hydroxybenzoic acid | nih.gov |

| Molecular Formula | C₉H₁₀O₄ | nih.gov |

| Molecular Weight | 182.17 g/mol | nih.gov |

| m/z Top Peak | 154 | nih.gov |

| m/z 2nd Highest | 137 | nih.gov |

X-ray Diffraction Analysis

X-ray diffraction analysis is a fundamental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. While the specific crystal structure of this compound is not detailed in the provided search results, studies on closely related molecules provide insight into the expected structural features. For instance, the crystal structures of derivatives of 3-ethoxysalicylaldehyde, the precursor to this compound, have been determined. researchgate.netnih.gov These studies reveal the planarity of the benzene ring and the conformation of the ethoxy group. researchgate.net The refinement of crystal structures is typically carried out using software like SHELXL. univ-rennes.fr

Table 4: Crystallographic Data for a Related Schiff Base Compound: (E)-3-[(3-Ethoxy-2-hydroxybenzylidene)amino]benzoic acid

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 5.0306 (3) | researchgate.net |

| b (Å) | 13.9216 (9) | researchgate.net |

| c (Å) | 19.6856 (13) | researchgate.net |

| α (°) | 90 | researchgate.net |

| β (°) | 93.310 (4) | researchgate.net |

| γ (°) | 90 | researchgate.net |

| Volume (ų) | 690.45 (7) | researchgate.net |

| Z | 2 | researchgate.net |

| Radiation | Mo Kα (λ = 0.71073 Å) | researchgate.net |

Elemental Composition Analysis

The elemental composition of a chemical compound provides fundamental information about its stoichiometry and is the initial step in its structural elucidation. For this compound, this analysis is based on its confirmed molecular formula, C₉H₁₀O₄. guidechem.comglpbio.com This formula indicates that each molecule of the compound is composed of nine carbon atoms, ten hydrogen atoms, and four oxygen atoms.

The molecular weight of this compound is 182.17 g/mol . guidechem.comglpbio.com The contribution of each element to the total molecular mass is determined by the number of atoms of that element and its atomic mass. Elemental analysis, both through calculation from the molecular formula and experimental techniques such as mass spectrometry, confirms the percentage by mass of each element present in the compound. copernicus.orgnih.gov

The theoretical mass percentages of carbon, hydrogen, and oxygen in this compound are derived from its molecular formula and the atomic masses of its constituent elements. webqc.org These calculated values are critical for verifying the purity of a synthesized sample and confirming its identity.

The detailed elemental breakdown is presented in the following data tables.

Table 1: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 59.33 |

| Hydrogen | H | 1.008 | 10 | 5.53 |

Table 2: Molecular Formula and Weight

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₄ guidechem.comglpbio.com |

Computational and Theoretical Investigations of 3 Ethoxy 2 Hydroxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods provide a detailed picture of electron distribution, molecular geometry, and energetic landscapes.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. While specific DFT studies exclusively focused on 3-ethoxy-2-hydroxybenzoic acid are not extensively reported in the public literature, the well-understood impact of its constituent functional groups allows for a theoretical description of its properties. DFT calculations for related compounds, such as benzoic acid and its isomers, typically employ functionals like B3LYP to predict geometries, vibrational frequencies, and electronic properties. For this compound, DFT would be instrumental in optimizing the molecular geometry, determining the bond lengths and angles, and calculating the energies of different conformational states. Such studies on similar molecules have demonstrated a good correlation between theoretical predictions and experimental data.

The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the hydroxyl and ethoxy groups, which are electron-donating. The LUMO, conversely, is likely to be concentrated on the electron-withdrawing carboxylic acid group. The precise energy values of these orbitals and the resulting gap would require specific DFT calculations. Based on studies of analogous aromatic carboxylic acids, the HOMO-LUMO gap would provide insight into the molecule's potential as an electron donor or acceptor in chemical reactions. researchgate.net

| Parameter | Theoretical Significance for this compound |

|---|---|

| HOMO Energy | Indicates the ability to donate an electron. Expected to be influenced by the electron-rich aromatic ring and oxygen atoms. |

| LUMO Energy | Indicates the ability to accept an electron. Primarily associated with the carboxylic acid group. |

| HOMO-LUMO Gap (ΔE) | Reflects chemical reactivity and stability. A smaller gap implies higher reactivity. |

The flexibility of the ethoxy and carboxylic acid groups suggests that this compound can exist in multiple conformations. However, the presence of a hydroxyl group at the 2-position strongly influences the conformational landscape. Studies on 2-hydroxybenzoic acid (salicylic acid) have shown that it exists predominantly as a single conformer due to the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. nih.govju.edu.jo This interaction locks the carboxylic acid group in a planar arrangement with the benzene ring.

It is therefore highly probable that this compound also adopts a similar planar conformation, stabilized by this internal hydrogen bond. The rotation of the ethoxy group at the 3-position would represent the primary source of conformational variability. Computational studies would involve a potential energy surface scan by rotating the dihedral angles of the ethoxy group to identify the global and local energy minima.

The key intramolecular interaction in this compound is the hydrogen bond between the hydrogen of the 2-hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group. This type of interaction, often referred to as a resonance-assisted hydrogen bond (RAHB), significantly stabilizes the molecule. semanticscholar.org

Theoretical calculations on 2-hydroxybenzoic acid have estimated the energy of this intramolecular hydrogen bond to be approximately 20.2 kJ/mol (4.8 kcal/mol). nih.gov This strong interaction results in a planar six-membered ring-like structure. The geometry of this hydrogen bond, including the O-H···O distance and angle, can be precisely determined using quantum chemical calculations. The ethoxy group at the 3-position is not sterically positioned to form an intramolecular hydrogen bond with the carboxylic acid or the hydroxyl group.

| Interaction | Expected Presence | Estimated Energy (based on 2-hydroxybenzoic acid) nih.gov | Structural Implication |

|---|---|---|---|

| 2-OH ··· O=C (Carboxylic Acid) | Yes | ~20.2 kJ/mol | Stabilizes a planar conformation, forming a six-membered ring. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. To date, specific MD simulation studies focused on this compound have not been reported in the scientific literature. Such studies would require a well-parameterized force field for the molecule. If undertaken, MD simulations could provide valuable insights into the dynamic behavior of the molecule in different environments, such as in solution or within a biological system. These simulations could reveal information about its conformational flexibility, solvation properties, and interactions with other molecules.

Molecular Docking and Ligand-Receptor Interactions (Theoretical Modeling)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

While there are no specific molecular docking studies published for this compound, research on other 2-hydroxybenzoic acid derivatives has shown their potential to interact with various biological targets. nih.gov A theoretical docking study of this compound would involve defining a target receptor and then computationally placing the molecule into the binding site in various orientations and conformations. The results would be scored based on the predicted binding affinity, which is influenced by factors such as hydrogen bonding, electrostatic interactions, and hydrophobic contacts. Such a study could generate hypotheses about the potential biological activity of this compound by identifying proteins with which it may interact.

In silico Prediction of Electronic and Steric Features

In the absence of direct experimental data from crystallographic or spectroscopic studies, computational, or in silico, methods provide a powerful alternative for predicting the molecular properties of this compound. Through the application of quantum chemical calculations, it is possible to model and visualize the electronic and steric characteristics of the molecule. This section focuses on the theoretical prediction of these features, drawing upon established principles and comparative data from structurally related compounds, namely salicylic (B10762653) acid (2-hydroxybenzoic acid) and 3-hydroxybenzoic acid, to infer the properties of this compound.

Electronic Properties

The electronic character of this compound is primarily determined by the interplay of its three functional groups: the carboxylic acid, the hydroxyl group, and the ethoxy group, all attached to a benzene ring. The hydroxyl and ethoxy groups are electron-donating, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the carboxylic acid group is electron-withdrawing.

Molecular Electrostatic Potential (MEP)

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. libretexts.org For salicylic acid, a related compound, the MEP map shows regions of negative potential (electron-rich) around the oxygen atoms of the carboxylic acid and hydroxyl groups, which are susceptible to electrophilic attack. researchgate.net Regions of positive potential (electron-deficient) are typically found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid. researchgate.net

For this compound, a similar distribution of charge is expected. The introduction of the electron-donating ethoxy group at the 3-position would likely increase the electron density on the aromatic ring compared to salicylic acid, potentially influencing the molecule's interaction with biological targets. The most negative regions are anticipated to be localized on the oxygen atoms, while the hydrogen of the carboxylic acid will be the most electropositive site.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's stability; a smaller gap suggests higher reactivity. wikipedia.org

For salicylic acid, the HOMO-LUMO gap has been calculated to be approximately 5.3870 eV, indicating a stable molecule. researchgate.net It is anticipated that the addition of an ethoxy group to the salicylic acid structure to form this compound would slightly decrease the HOMO-LUMO gap, thereby increasing its reactivity. This is because the electron-donating nature of the ethoxy group would raise the energy of the HOMO.

Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule. wikipedia.org In salicylic acid, the oxygen atoms of the carboxylic acid and hydroxyl groups carry significant negative charges, while the acidic hydrogen of the carboxyl group has a notable positive charge. tuiasi.roresearchgate.net The carbon atom of the carboxyl group also carries a partial positive charge. tuiasi.ro A similar charge distribution is expected for this compound, with the oxygen atoms of the ethoxy group also exhibiting a negative charge.

Steric Features

Bond Lengths and Angles

The geometry of this compound is based on a benzene ring, which is planar. The substituents—carboxylic acid, hydroxyl, and ethoxy groups—will have specific bond lengths and angles that influence the molecule's conformation. In salicylic acid, the C-C bonds within the benzene ring are approximately 1.39 Å, the C-O single bonds are around 1.36 pm, and the C=O double bond is about 1.23 pm. guidechem.comguidechem.com The bond angles within the ring are all close to 120°, consistent with sp² hybridization. guidechem.com

It is expected that the bond lengths and angles in this compound will be similar to those in salicylic acid. The addition of the ethoxy group will introduce new bonds (C-O and C-C) with typical lengths. The presence of this bulkier group at the 3-position may cause some minor distortions in the bond angles of the benzene ring to minimize steric hindrance.

Below are tables detailing the calculated electronic and steric properties of the related compounds, salicylic acid and 3-hydroxybenzoic acid, which provide a basis for the inferred properties of this compound.

Table 1: Calculated Electronic Properties of Salicylic Acid

| Property | Value |

| HOMO Energy | -6.9201 eV |

| LUMO Energy | -1.5331 eV |

| HOMO-LUMO Gap | 5.3870 eV |

Data sourced from computational studies on salicylic acid. researchgate.net

Table 2: Calculated Steric Properties of Salicylic Acid

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | ~1.39 | ~120 |

| C-O (hydroxyl) | ~1.36 | - |

| C=O (carboxyl) | ~1.23 | - |

| C-O (carboxyl) | ~1.36 | - |

| O-H (hydroxyl) | - | ~109 |

| O-H (carboxyl) | - | ~106 |

Approximate values sourced from computational and structural data for salicylic acid. guidechem.comguidechem.com

Table 3: Computational Data for 3-Hydroxybenzoic Acid

| Property | Value |

| Conformer Stability | Conformer 1 is the global minimum |

| Energy Difference | 3.25 kJ mol⁻¹ more stable than conformer 2 |

Data from a computational study on 3-hydroxybenzoic acid. rsc.org

Reactivity and Derivatization of 3 Ethoxy 2 Hydroxybenzoic Acid

Formation of Esters and Ethers

3-Ethoxy-2-hydroxybenzoic acid can undergo reactions at both its carboxylic acid and phenolic hydroxyl functional groups to form esters and ethers, respectively.

Esterification: The carboxylic acid group (-COOH) can be converted into an ester through reaction with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. This reaction, known as Fischer esterification, is a reversible process where the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid, leading to the formation of an ester and water. chemguide.co.uk The structure of 2-hydroxybenzoic acid and its derivatives allows for esterification at the carboxylic acid group by reacting it with an alcohol. 4college.co.uk

Etherification: The phenolic hydroxyl group (-OH) can be converted into an ether. A common method for this transformation is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a strong base (like sodium hydride) to form a more nucleophilic phenoxide ion. masterorganicchemistry.comyoutube.com This phenoxide then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution (SN2) reaction to yield an ether. wikipedia.orglearncbse.in This method is highly effective for preparing unsymmetrical ethers from primary alkyl halides. learncbse.inbyjus.com

Amidation and Peptide Coupling Reactions

The carboxylic acid moiety of this compound can be transformed into an amide by reaction with a primary or secondary amine. However, the direct reaction is generally inefficient as the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt.

To facilitate amide bond formation, the carboxylic acid must first be "activated" using a coupling reagent. researchgate.net These reagents convert the hydroxyl part of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. Commonly used coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and uronium/aminium salts such as HATU and HBTU. peptide.comluxembourg-bio.com The use of these reagents allows for the smooth synthesis of amides under mild conditions and is a fundamental strategy in peptide synthesis. researchgate.netnih.gov

Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The position of this substitution is directed by the existing functional groups.

-OH (Hydroxyl) and -OCH₂CH₃ (Ethoxy) groups: Both are electron-donating groups that activate the aromatic ring towards electrophilic attack. labxchange.org They are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.org The hydroxyl group is a particularly strong activating group.

-COOH (Carboxylic Acid) group: This is an electron-withdrawing group that deactivates the ring and acts as a meta-director. chegg.comquora.comncert.nic.in

Considering these effects, the C5 position is strongly favored as it is para to the hydroxyl group and meta to the carboxylic acid group. The C4 and C6 positions are also activated but may be subject to steric hindrance.

Synthesis of Hybrid Compounds

The multiple reactive sites on this compound make it a valuable building block for the synthesis of more complex "hybrid" molecules. These compounds are created by covalently linking the benzoic acid scaffold to other chemical moieties, potentially combining different functionalities to achieve novel properties.

One reported strategy involves a multi-step process where 3-hydroxybenzoic acid is first esterified (e.g., to methyl 3-hydroxybenzoate) and then coupled with another carboxylic acid using a dehydrating agent like DCC. rasayanjournal.co.inresearchgate.net This creates a hybrid molecule with two distinct aromatic parts linked by an ester bond. rasayanjournal.co.in This approach allows for the combination of two different molecular fragments to generate new chemical entities. researchgate.net The synthesis of such hybrid molecules is a common strategy in medicinal chemistry for developing new drug candidates. mdpi.com

Compound Name Index

Coordination Chemistry of 3 Ethoxy 2 Hydroxybenzoic Acid and Its Derivatives

Ligand Properties and Coordination Modes

3-Ethoxy-2-hydroxybenzoic acid possesses three potential coordinating sites: the carboxylic acid group (-COOH), the phenolic hydroxyl group (-OH), and the ether oxygen (-OCH2CH3). The key functional groups involved in metal chelation are the hydroxyl and carboxylic acid groups, which are positioned ortho to each other. This arrangement is highly conducive to the formation of stable five- or six-membered chelate rings with a central metal ion.

The ligand can coordinate to metal ions in several ways:

As a monoanion: Deprotonation of the more acidic carboxylic proton allows the ligand to act as a bidentate chelating agent, coordinating through one carboxylate oxygen and the phenolic oxygen.

As a dianion: Under more basic conditions, both the carboxylic acid and the phenolic hydroxyl group can be deprotonated, leading to coordination as a bidentate dianionic ligand. This mode of coordination typically results in stronger metal-ligand bonds.

Bridging Ligand: The carboxylate group can act as a bridge between two metal centers, leading to the formation of polynuclear complexes.

Synthesis of Metal Complexes (e.g., with Transition Metals)

The synthesis of metal complexes with ligands analogous to this compound is typically achieved through straightforward reaction pathways. A common method involves the reaction of a soluble metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)) with the ligand in a suitable solvent. google.com

A general synthetic procedure can be outlined as follows:

The this compound ligand is dissolved in an appropriate solvent, such as ethanol, methanol (B129727), or a mixture including water.

A base (e.g., sodium hydroxide, ammonia, or an organic amine) may be added to deprotonate the ligand, facilitating coordination. The amount of base can be controlled to produce the monoanionic or dianionic form of the ligand.

A solution of the transition metal salt is added to the ligand solution, often dropwise and with stirring.

The reaction mixture may be heated or refluxed to ensure the completion of the reaction.

Upon cooling, the resulting metal complex often precipitates out of the solution. It can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried.

The stoichiometry of the reactants (metal-to-ligand ratio) is a critical parameter that influences the structure of the final product, leading to complexes with ratios such as 1:1 or 1:2. For instance, studies on related Schiff base complexes have shown that a 1:1 metal-to-ligand ratio is common.

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes derived from this compound would rely on a combination of analytical and spectroscopic techniques.

Elemental Analysis: This technique provides the percentage composition of C, H, and N, which helps in confirming the empirical formula of the synthesized complexes and the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for determining the coordination mode of the ligand. The disappearance of the broad O-H stretching band of the carboxylic acid and a significant shift in the C=O stretching frequency upon complexation indicate the involvement of the carboxylate group in coordination. A shift in the phenolic C-O stretching frequency confirms the participation of the hydroxyl group.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a metal complex. It provides detailed information on bond lengths, bond angles, coordination geometry (e.g., square planar, tetrahedral, or octahedral), and intermolecular interactions. Based on analogous compounds, geometries such as square planar for Cu(II) and Ni(II) complexes and octahedral for Co(II) complexes can be anticipated.

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to confirm the presence of coordinated or lattice water molecules.

These techniques collectively provide a comprehensive picture of the structure and bonding within the metal complexes.

Spectroscopic and Magnetic Properties of Metal Complexes

The spectroscopic and magnetic properties of transition metal complexes are dictated by the identity of the metal ion and its coordination environment.

Spectroscopic Properties:

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide insights into the geometry around the central metal ion. In the UV region, intense bands are typically observed which are attributed to π-π* and n-π* intraligand transitions. In the visible region, weaker d-d transition bands appear, the positions of which are characteristic of the metal ion's d-electron configuration and the ligand field strength. For example, in related systems, Cu(II) complexes often show broad bands characteristic of a square-planar geometry, while Co(II) complexes may exhibit multiple bands suggesting an octahedral environment.

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ligand within the complex.

Magnetic Properties: Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which reveals the number of unpaired electrons on the metal center. This information is crucial for deducing the spin state and geometry of the complex. For instance, many complexes of Co(II) and Cu(II) are paramagnetic due to the presence of unpaired electrons, whereas Ni(II) complexes can be either diamagnetic (square planar) or paramagnetic (octahedral or tetrahedral). google.com

The table below summarizes typical IR spectral data for a related Schiff base ligand system, illustrating the changes observed upon coordination to a metal ion.

| Functional Group | Wavenumber (cm⁻¹) in Free Ligand | Wavenumber (cm⁻¹) in Metal Complex | Inference |

| Phenolic O-H | ~3400 (broad) | Absent or shifted | Deprotonation and coordination of phenolic oxygen |

| Carboxylic C=O | ~1700 | Shifted to lower frequency (~1600-1650) | Coordination of carboxylate oxygen |

| Phenolic C-O | ~1250 | Shifted to higher frequency | Participation of phenolic oxygen in chelation |

| Metal-Oxygen (M-O) | - | ~400-600 (new band) | Formation of metal-oxygen bond |

Data is illustrative and based on analogous systems.

Electrochemical Behavior of Metal Complexes

The electrochemical behavior of metal complexes provides information about their redox properties and the stability of different oxidation states of the central metal ion. Cyclic voltammetry (CV) is the primary technique used for these investigations.

Studies on analogous dihydroxybenzoic acid complexes with copper have shown that the ligand and its metal complexes are electrochemically active. The CV of a metal complex of this compound would be expected to show redox peaks corresponding to the M(n+)/M((n-1)+) couple of the central metal ion. The formal reduction potential (E₁/₂) of this couple is a key parameter that reflects the stability of the complex.

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the in vitro biological activity and mechanistic studies of the specific chemical compound This compound , as per the requested outline.

The conducted searches did not yield specific research findings regarding the antimicrobial efficacy (antibacterial or antifungal activity, or MIC determinations) or the in vitro anti-inflammatory mechanisms (such as COX-2 or SIRT5 inhibition and molecular target analysis) for this compound. The available literature focuses on related but structurally distinct compounds, such as other isomers of ethoxybenzoic acid or other derivatives of hydroxybenzoic acid.

Therefore, to adhere to the strict instructions of focusing solely on "this compound" and not introducing information outside the specified scope, it is not possible to provide the requested article at this time.

Biological Activity and Mechanistic Studies of 3 Ethoxy 2 Hydroxybenzoic Acid in Vitro Focus

Antioxidant Properties (In Vitro)

The antioxidant capacity of phenolic compounds, including derivatives of hydroxybenzoic acid, is a subject of extensive in vitro research. This activity is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. The efficacy of a phenolic antioxidant is largely determined by the number and arrangement of hydroxyl (-OH) groups on the aromatic ring, as these groups are responsible for the radical scavenging activity. nih.gov The presence of electron-donating substituents on the ring can further enhance this activity by stabilizing the resulting phenoxyl radical.

Radical Scavenging Activity Assays

Various in vitro assays are employed to quantify the radical scavenging potential of compounds like 3-Ethoxy-2-hydroxybenzoic acid. These assays utilize different radical species and reaction mechanisms, providing a comprehensive profile of a compound's antioxidant capabilities.

Commonly used assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom and decolorize the stable DPPH radical solution. The decrease in absorbance is proportional to the radical scavenging activity. ayurvedjournal.comnih.gov Studies on various hydroxybenzoic acids show that their effectiveness in scavenging DPPH radicals increases with the number of hydroxyl groups. nih.gov For instance, gallic acid, with three hydroxyl groups, demonstrates higher activity than protocatechuic acid, which has two. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this assay, the pre-formed ABTS radical cation is reduced by the antioxidant, causing a loss of color. This assay is applicable to both hydrophilic and lipophilic compounds. nih.gov Dihydroxybenzoic acids (DHBs) such as 2,3-DHB and 2,5-DHB have shown high scavenging activity against ABTS radical cations. nih.gov

Hydroxyl Radical (•OH) Scavenging Assay: The hydroxyl radical is one of the most reactive oxygen species and can cause significant cellular damage. nih.govajptonline.com This assay assesses a compound's ability to neutralize •OH, often generated via a Fenton-like reaction. nih.gov The scavenging of these radicals is crucial for protecting biological molecules like DNA, lipids, and proteins. nih.gov

Superoxide (B77818) Anion (O2•−) Scavenging Assay: This assay determines the capacity of a compound to scavenge superoxide radicals, which are precursors to other more potent reactive oxygen species. nih.gov

The antioxidant activity of hydroxybenzoic acid derivatives is highly dependent on their substitution pattern. The table below summarizes findings for related compounds, which helps in postulating the potential activity of this compound.

| Compound | Assay | Activity Metric | Result |

| 2,3-Dihydroxybenzoic acid | DPPH | % Inhibition (50 µM) | High |

| 3,4-Dihydroxybenzoic acid | DPPH | % Inhibition (50 µM) | High |

| 2,5-Dihydroxybenzoic acid | DPPH | % Inhibition (50 µM) | High |

| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | DPPH | IC50 | 2.42 ± 0.08 µM nih.gov |

| 2,3-Dihydroxybenzoic acid | ABTS | % Inhibition (50 µM) | 86.40% nih.gov |

| 3,4-Dihydroxybenzoic acid | ABTS | % Inhibition (50 µM) | 74.51% nih.gov |

This table is generated based on data for structurally similar compounds to illustrate general trends in antioxidant activity.

DNA Interaction Studies (In Vitro)

The interaction of small molecules with DNA is a critical area of study, as it can lead to therapeutic effects or genotoxicity. For phenolic compounds, these interactions can involve direct binding to the DNA helix or indirect damage through chemical reactions like DNA cleavage.

DNA Cleavage Activity

Certain hydroxybenzoic acid derivatives can participate in DNA strand scission, a process often mediated by the generation of reactive oxygen species (ROS). researchgate.net This activity is frequently dependent on the presence of transition metal ions, such as copper (Cu(II)). researchgate.net

The proposed mechanism involves the reduction of the metal ion (e.g., Cu(II) to Cu(I)) by the phenolic compound. The reduced metal ion can then react with molecular oxygen or hydrogen peroxide to produce highly reactive hydroxyl radicals (•OH) via a Fenton-like reaction. researchgate.net These radicals can subsequently attack the deoxyribose sugar or nucleotide bases of DNA, leading to single-strand or double-strand breaks. researchgate.net Therefore, the DNA cleavage ability of these compounds is often linked to their pro-oxidant activity in specific chemical environments. The efficiency of this cleavage can be influenced by the structure of the compound, with factors like the length of alkyl substituents potentially increasing cleavage efficiency. researchgate.net

DNA Binding Mechanisms (e.g., Intercalation, Electrostatic Interaction)

Small molecules can bind to DNA through several non-covalent interaction modes, which are crucial for their biological function.

Intercalation: This involves the insertion of a planar aromatic moiety between the base pairs of the DNA double helix. This mode of binding typically requires a large, flat aromatic system and results in significant structural changes to the DNA, such as unwinding and lengthening of the helix.

Groove Binding: Molecules can also bind within the minor or major grooves of the DNA helix. This interaction is often driven by hydrogen bonds, van der Waals forces, and electrostatic interactions between the molecule and the edges of the DNA base pairs. For many smaller phenolic compounds that lack the extensive planar structure required for intercalation, groove binding is a more probable mechanism of interaction. researcher.lifesemanticscholar.org

Electrostatic Interaction: Cationic molecules can interact with the negatively charged phosphate (B84403) backbone of DNA through electrostatic forces. While this compound is not cationic, electrostatic interactions can still play a role in stabilizing its position within a DNA groove. researcher.life

Fluorescence quenching studies are commonly used to investigate the binding of small molecules to DNA. The binding of a compound to human serum albumin (HSA), a major transport protein, has been studied for similar molecules like 4-hydroxybenzoic acid, where hydrogen bonds and van der Waals forces were found to be significant contributors to the binding process. nih.govnih.gov Similar forces are expected to govern the interaction with DNA.

Structure-Activity Relationship (SAR) Investigations

The biological activities of hydroxybenzoic acid derivatives are intimately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how specific functional groups and their positions on the benzene (B151609) ring influence properties like antioxidant capacity and DNA interaction.

Key SAR findings for hydroxybenzoic acids include:

Number and Position of Hydroxyl Groups: The antioxidant activity generally increases with the number of hydroxyl groups. nih.gov The relative position of these groups is also critical. Ortho- and para-dihydroxy configurations (like in 2,3-DHB or 2,5-DHB) often lead to higher antioxidant activity compared to meta-configurations (like 3,5-DHB). This is attributed to the greater stability of the resulting phenoxyl radical through resonance. nih.gov The hydroxyl group at the 2-position (ortho to the carboxylic acid) appears to have a positive effect on inhibitory activity against certain enzymes. mdpi.com

Carboxylic Acid Group: The carboxylic acid (-COOH) group influences the molecule's acidity and polarity. Esterification of this group can alter its biological properties by increasing lipophilicity, which may affect cell membrane permeability and interaction with hydrophobic pockets in proteins or DNA. researchgate.net

For this compound, the presence of a hydroxyl group at the 2-position and an electron-donating ethoxy group at the 3-position suggests potential for significant radical scavenging activity, drawing parallels to the high activity observed in 2,3-dihydroxybenzoic acid. nih.gov The combination of hydroxyl and ethoxy groups creates a specific electronic and steric environment that dictates its unique biological profile.

| Structural Feature | Impact on Activity |

| Hydroxyl (-OH) Groups | Generally increase antioxidant activity; number and position are critical. nih.govmdpi.com |

| Ortho-dihydroxy Substitution | Enhances radical scavenging due to stabilization of the resulting radical. nih.gov |

| Alkoxy (-OR) Groups | Electron-donating nature can increase antioxidant potential. researchgate.net |

| Carboxylic Acid (-COOH) Group | Affects polarity and acidity; its modification (e.g., esterification) alters lipophilicity. researchgate.net |

Analytical Methods for 3 Ethoxy 2 Hydroxybenzoic Acid in Research Contexts

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of benzoic acid derivatives. basicmedicalkey.com For 3-Ethoxy-2-hydroxybenzoic acid, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Detailed research on analogous compounds, such as other hydroxybenzoic acids, provides a framework for developing HPLC methods for this compound. For instance, an isocratic RP-HPLC method with UV detection was developed for salicylic (B10762653) acid and its precursors, including 2,3-dihydroxybenzoic acid, a structurally similar compound. nih.gov The separation was achieved using a mobile phase of methanol (B129727) and 1% aqueous acetic acid, which helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. nih.gov The control of mobile phase pH is a critical parameter in the analysis of ionizable compounds like carboxylic acids. basicmedicalkey.com

A typical HPLC system for analyzing this compound would consist of a pump, an injector, a column (commonly a C18 column), a UV detector, and a data acquisition system. basicmedicalkey.com

| Parameter | Typical Condition | Reference Example (for related compounds) |

|---|---|---|

| Column | Reversed-Phase C18 or C8, 3-5 µm particle size | Reversed-Phase C18 nih.gov |

| Mobile Phase | Acetonitrile or Methanol mixed with acidified water (e.g., using formic, acetic, or phosphoric acid) | Methanol-1% aqueous Acetic Acid (40:60, v/v) nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | 1.0 mL/min apexbt.com |

| Detection | UV Spectrophotometry (e.g., at 280 nm) | UV at 280 nm nih.gov |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | 30 °C bene-technology.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it a powerful tool for metabolomic analyses and the quantification of compounds in complex matrices. vu.edu.au This technique is particularly advantageous as it often does not require the derivatization steps that may be necessary for GC-MS. vu.edu.au

For the analysis of this compound, an LC-MS method would typically employ electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules. ESI can be operated in either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred as the deprotonated molecule [M-H]⁻ is readily formed and detected. rrml.ro

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. rrml.roulisboa.pt In MRM, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and fragmented, and a specific product ion is then monitored. This process minimizes interference from other compounds in the matrix. For the structurally similar 2,3-dihydroxybenzoic acid (molecular weight 154 g/mol ), the monitored ion transition was m/z 153 → m/z 109, corresponding to the loss of a carboxyl group (CO₂). rrml.ro A similar fragmentation pattern would be expected for this compound.

| Parameter | Typical Condition | Reference Example (for dihydroxybenzoic acids) |

|---|---|---|

| Chromatography | Reversed-Phase HPLC or UPLC | Luna HILIC column rrml.ro |

| Ionization Source | Electrospray Ionization (ESI) | ESI rrml.roulisboa.pt |

| Polarity | Negative Ion Mode | Negative Ion Mode rrml.ro |

| MS Mode | Multiple Reaction Monitoring (MRM) | MRM rrml.ro |

| Precursor Ion [M-H]⁻ | m/z 181.05 | m/z 153 for dihydroxybenzoic acids rrml.ro |

| Product Ion | Fragment resulting from decarboxylation (e.g., m/z 137) | m/z 109 for dihydroxybenzoic acids rrml.ro |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC technology that utilizes columns packed with smaller particles (typically sub-2 µm). lcms.cz This innovation results in significant increases in resolution, speed, and sensitivity compared to traditional HPLC. lcms.cz The higher efficiency of UPLC columns allows for much faster analysis times without sacrificing separation quality. A method developed for HPLC can often be transferred to a UPLC system to achieve significant savings in time and solvent consumption. bene-technology.com

A UPLC method for this compound would be based on the same principles as an HPLC method (e.g., reversed-phase separation) but would employ a UPLC column and an instrument capable of handling the higher backpressures generated. lcms.cz The mobile phase composition would be similar to that used in HPLC, but the flow rates and gradient times would be scaled down to match the smaller column dimensions and faster separation times. The use of UPLC is mentioned as a possibility for the fast analysis of related compounds like 3-ethoxy-2-hydroxybenzaldehyde. sielc.com

| Parameter | Typical UPLC Condition |

|---|---|

| Column | Reversed-Phase (e.g., BEH C18, HSS C18), <2 µm particle size |

| Column Dimensions | e.g., 50 mm x 2.1 mm |

| Mobile Phase | Acetonitrile or Methanol with acidified water |

| Flow Rate | 0.4 - 0.8 mL/min |

| Run Time | < 5 minutes |

| Detection | UV (PDA) or Mass Spectrometry |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile and thermally stable compounds. However, compounds containing polar functional groups, such as the carboxylic acid and hydroxyl groups in this compound, are generally non-volatile and require a derivatization step prior to GC-MS analysis. lipidmaps.org Derivatization replaces the active hydrogens on these functional groups with nonpolar moieties, increasing the compound's volatility and thermal stability.

A common derivatization method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). lipidmaps.org This process converts the carboxylic acid and phenol (B47542) groups into their trimethylsilyl (B98337) (TMS) ester and ether, respectively. After derivatization, the sample is injected into the GC-MS system, where it is separated on a capillary column and detected by the mass spectrometer.

Mass spectral data for the closely related isomer, 3-Ethoxy-4-hydroxybenzoic acid, is available and can provide an indication of the fragmentation pattern that might be expected. nih.gov

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | BSTFA or other silylating agents |

| Column | Nonpolar capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., initial 80°C, ramped to 290°C) lipidmaps.org |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection | Scan or Selected Ion Monitoring (SIM) |

Spectrophotometric Quantification Techniques

UV-Visible spectrophotometry offers a simpler and more accessible method for quantification compared to chromatographic techniques, although it is less selective. This method relies on the principle that the aromatic ring in this compound absorbs ultraviolet light at specific wavelengths. By measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from standards of known concentration, the concentration of the compound in an unknown sample can be determined.

Additionally, a colorimetric method may be applicable. Compounds containing a phenol group, such as 2-hydroxybenzoic acid, can form a colored complex with iron(III) ions in a weakly acidic solution. rsc.org The intensity of the resulting color, which can be measured with a colorimeter or spectrophotometer, is proportional to the concentration of the phenolic compound. rsc.org Since this compound also possesses a phenolic hydroxyl group, this reaction could potentially be adapted for its quantification. This approach is particularly useful for analyzing low concentrations of the analyte. rsc.org

| Method | Principle | Typical Wavelength |

|---|---|---|

| Direct UV Spectrophotometry | Measurement of UV absorbance by the aromatic ring. | Determined by scanning to find λmax (e.g., ~280-300 nm). |

| Colorimetric Assay | Formation of a colored complex with Iron (III) ions. | ~530 nm (for the iron-phenol complex of 2-hydroxybenzoic acid) rsc.org |

Applications of 3 Ethoxy 2 Hydroxybenzoic Acid in Organic Synthesis and Beyond

Role as a Synthetic Building Block for Complex Molecules

3-Ethoxy-2-hydroxybenzoic acid serves as a valuable building block in organic synthesis. aaronchem.comlabnetwork.com Its trifunctional nature—featuring a carboxylic acid, a phenolic hydroxyl group, and an ether linkage—provides multiple reactive sites for constructing more complex molecular frameworks. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the hydroxyl group can undergo reactions like etherification or acylation. aaronchem.com These functional handles allow chemists to incorporate the substituted benzene (B151609) ring into larger molecules through a variety of synthetic pathways, making it a useful starting material for creating diverse and elaborate organic structures. aaronchem.com

Intermediate in the Synthesis of Specialty Chemicals

As a versatile platform molecule, this compound is recognized as an intermediate in the synthesis of specialty chemicals. aaronchem.com The class of hydroxybenzoic acids and their derivatives are foundational in producing a range of materials, including certain dyes and polymers. The specific substitution pattern of this compound can be leveraged to fine-tune the properties of resulting products, such as solubility, reactivity, and thermal stability. Its role as an intermediate allows for the systematic modification and development of new chemical entities with tailored characteristics for specialized industrial applications.

Utility in Pharmaceutical and Agrochemical Development